molecular formula C29H28N4O2 B11954797 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane CAS No. 95255-44-0

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane

Katalognummer: B11954797
CAS-Nummer: 95255-44-0
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: ROMSIWWKBJEJKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane is a complex organic compound with the molecular formula C29H28N4O2 and a molecular weight of 464.572 g/mol . This compound is known for its unique structure, which includes two phenylureido groups attached to a diphenylmethane backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane typically involves the reaction of 4,4’-methylenedianiline with isocyanates. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane involves its interaction with molecular targets such as proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane can be compared with other similar compounds, such as:

The presence of both methyl and phenyl groups in 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane makes it unique, providing a balance of steric and electronic effects that can enhance its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

95255-44-0

Molekularformel

C29H28N4O2

Molekulargewicht

464.6 g/mol

IUPAC-Name

1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea

InChI

InChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35)

InChI-Schlüssel

ROMSIWWKBJEJKA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.